molecular formula C11H12N2O B361455 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone CAS No. 712-69-6

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone

Cat. No.: B361455
CAS No.: 712-69-6
M. Wt: 188.23g/mol
InChI Key: QDBXCEYPCFJLAZ-UHFFFAOYSA-N
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Description

1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole can be synthesized through the cyclocondensation of chalcones with hydrazine derivatives. One common method involves the Claisen-Schmidt condensation of acetophenone with benzaldehyde to form chalcone, followed by cyclization with hydrazine hydrate in the presence of acetic acid .

Industrial Production Methods: Industrial production of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

  • 1-Phenyl-3-methyl-4,5-dihydro-1H-pyrazole
  • 3,5-Diphenyl-4,5-dihydro-1H-pyrazole
  • 1-Acetyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Comparison: 1-Acetyl-3-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

712-69-6

Molecular Formula

C11H12N2O

Molecular Weight

188.23g/mol

IUPAC Name

1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C11H12N2O/c1-9(14)13-8-7-11(12-13)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

QDBXCEYPCFJLAZ-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(=O)N1CCC(=N1)C2=CC=CC=C2

Origin of Product

United States

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